molecular formula C18H17N5O2S B2770588 3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one CAS No. 1325701-39-0

3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2770588
CAS No.: 1325701-39-0
M. Wt: 367.43
InChI Key: YAPHIRSVQFNSLS-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is an intricate organic compound that has drawn interest in various scientific domains due to its distinctive structural features and potential applications in medicinal and industrial chemistry. Its backbone comprises a phenylthio group attached to a unique arrangement of azetidine, oxadiazole, and pyrimidine rings, making it a compound with a complex yet intriguing structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one involves multiple reaction steps, each requiring specific reagents and conditions:

  • Formation of Oxadiazole Ring: : This typically involves the cyclization of nitrile oxides with appropriate dipolarophiles under controlled conditions.

  • Azetidine Incorporation: : Introduction of the azetidine moiety often involves nucleophilic substitution reactions, where a suitable leaving group is replaced by an azetidine derivative.

  • Thioether Formation: : The phenylthio group is introduced through a thioetherification reaction, commonly using thiophenol and base.

Industrial Production Methods

Industrially, the production of this compound requires scale-up of the laboratory procedures:

  • Batch Processing: : Utilizing large reactors for the multiple-step synthesis, ensuring precise control over temperature, pressure, and reagent addition.

  • Continuous Flow Chemistry: : An emerging approach where reagents continuously flow through a reactor, allowing for better scalability and control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The oxadiazole ring might be reduced under hydrogenation conditions.

  • Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.

Common Reagents and Conditions

  • Oxidizing Agents: : m-Chloroperbenzoic acid (mCPBA) for oxidation.

  • Reducing Agents: : Palladium on carbon (Pd/C) and hydrogen gas for hydrogenation.

  • Substitution Reagents: : Alkyl halides and base for nucleophilic substitutions.

Major Products

  • Sulfoxides and Sulfones: : From oxidation of the phenylthio group.

  • Hydrogenated Compounds: : From reduction of the oxadiazole ring.

  • Substituted Azetidines: : From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used in the synthesis of complex organic molecules.

  • Ligand Design: : Potentially acts as a ligand in coordination chemistry.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymes involved in disease pathways.

  • Biological Probes: : Used to study cellular processes due to its unique structural properties.

Medicine

  • Drug Development: : Explored as a lead compound in the development of novel therapeutics, particularly in cancer and infectious diseases.

Industry

  • Material Science: : Utilized in the creation of novel materials with unique electronic or photonic properties.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets and pathways:

  • Molecular Targets: : It may interact with enzyme active sites or cellular receptors, altering their activity.

  • Pathways Involved: : Modulation of signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylthio)-1-(3-aminopropyl)azetidine: : Shares the azetidine and phenylthio groups.

  • 2-(Pyrimidin-2-yl)-5-(phenylthio)-1,2,4-oxadiazole: : Contains the oxadiazole and phenylthio groups.

  • 4-(Phenylthio)azetidin-2-one: : Features the azetidine and phenylthio groups but differs in the ketone position.

Uniqueness

What sets 3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one apart is its combination of structural motifs, which confer unique reactivity and interaction profiles. Its integration of oxadiazole and pyrimidine rings within the same molecule, alongside an azetidine unit, opens up a wide array of chemical and biological applications that similar compounds might not possess.

Feel free to ask if there's anything more you would like to know!

Properties

IUPAC Name

3-phenylsulfanyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c24-15(7-10-26-14-5-2-1-3-6-14)23-11-13(12-23)18-21-17(22-25-18)16-19-8-4-9-20-16/h1-6,8-9,13H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPHIRSVQFNSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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